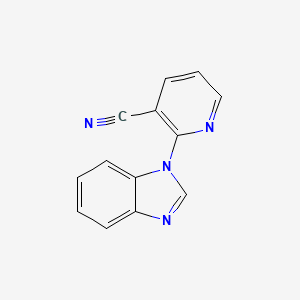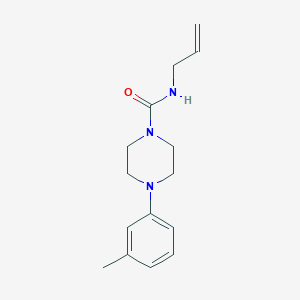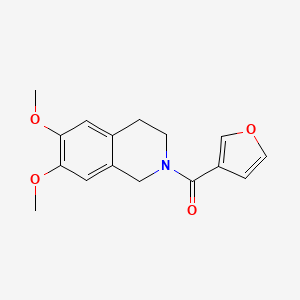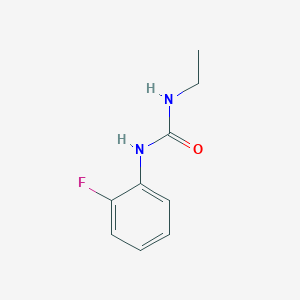
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an imidazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide involves the inhibition of specific enzymes such as GSK-3β and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and signaling pathways. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide is its ability to inhibit specific enzymes such as GSK-3β and CDK2. This makes it a useful tool in studying various cellular processes and signaling pathways. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in cancer therapy and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of this compound could help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide can be achieved through different methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with pyridine-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide has been studied for its potential applications in various areas of scientific research. It has been found to exhibit inhibitory activity against certain enzymes such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. This compound has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-pyridin-4-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-1-3-13(4-2-11)20-10-18-9-14(20)15(21)19-12-5-7-17-8-6-12/h1-10H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBZDVLXNKAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)NC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)



![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)
![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)